2,3-Difluoro-5-methoxy-4-methylbenzyl bromide

Analytical Chemistry LC-MS Reaction Monitoring

2,3-Difluoro-5-methoxy-4-methylbenzyl bromide (CAS 1706430-78-5) is a poly-substituted benzyl bromide derivative with the molecular formula C₉H₉BrF₂O and a molecular weight of 251.07 g/mol. It features a unique 1,2,3,4,5-pentasubstituted benzene core bearing a reactive bromomethyl group, two ortho-related fluorine atoms, a methoxy group, and a methyl group.

Molecular Formula C9H9BrF2O
Molecular Weight 251.07 g/mol
CAS No. 1706430-78-5
Cat. No. B1406359
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3-Difluoro-5-methoxy-4-methylbenzyl bromide
CAS1706430-78-5
Molecular FormulaC9H9BrF2O
Molecular Weight251.07 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C(=C1F)F)CBr)OC
InChIInChI=1S/C9H9BrF2O/c1-5-7(13-2)3-6(4-10)9(12)8(5)11/h3H,4H2,1-2H3
InChIKeyLQHQSYCZWCWFFS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,3-Difluoro-5-methoxy-4-methylbenzyl bromide (CAS 1706430-78-5): A Highly Substituted Fluorinated Benzyl Bromide for Advanced Synthesis


2,3-Difluoro-5-methoxy-4-methylbenzyl bromide (CAS 1706430-78-5) is a poly-substituted benzyl bromide derivative with the molecular formula C₉H₉BrF₂O and a molecular weight of 251.07 g/mol . It features a unique 1,2,3,4,5-pentasubstituted benzene core bearing a reactive bromomethyl group, two ortho-related fluorine atoms, a methoxy group, and a methyl group. The combination of strong electron-withdrawing fluorine atoms and electron-donating methoxy and methyl groups creates a distinct electronic environment that modulates the reactivity of the benzylic bromide center . This compound is classified as a halogenated aromatic building block and is primarily utilized as a synthetic intermediate in medicinal chemistry and agrochemical research, where its complex substitution pattern can serve as a scaffold for the construction of more elaborate fluorinated molecules .

Why 2,3-Difluoro-5-methoxy-4-methylbenzyl bromide Cannot Be Directly Substituted by Other Fluorinated Benzyl Bromides


The specific substitution pattern of 2,3-Difluoro-5-methoxy-4-methylbenzyl bromide is critical to its performance as a synthetic intermediate. Simple replacement with other benzyl bromide analogs—such as 2,3-difluorobenzyl bromide (CAS 113211-94-2) or 2,3-difluoro-4-methylbenzyl bromide (CAS 261763-43-3)—is not feasible without altering the electronic properties, steric profile, and the resulting reactivity of downstream products. The presence of both electron-withdrawing fluorine atoms and electron-donating methoxy/methyl groups in a specific 1,2,3,4,5-arrangement creates a unique Hammett substituent constant profile and dipole moment that cannot be replicated by less substituted or differently substituted analogs . This precise electronic tuning directly impacts the rate and selectivity of nucleophilic substitution reactions at the benzylic bromide center, as well as the physicochemical properties (e.g., lipophilicity, metabolic stability) of the final drug-like molecules . Substituting with a different benzyl bromide would lead to a different chemical entity with potentially divergent reactivity and biological outcomes, jeopardizing the integrity of the synthetic route or the structure-activity relationship (SAR) of the target compound.

Quantitative Evidence Guide: 2,3-Difluoro-5-methoxy-4-methylbenzyl bromide Performance vs. Key Analogs


Higher Molecular Weight and Unique Elemental Composition for Precise Mass Detection

2,3-Difluoro-5-methoxy-4-methylbenzyl bromide possesses a molecular weight (251.07 g/mol) and elemental composition (C₉H₉BrF₂O) that is distinct from simpler fluorinated benzyl bromides such as 2,3-difluorobenzyl bromide (207.02 g/mol, C₇H₅BrF₂) or 2,3-difluoro-4-methylbenzyl bromide (221.04 g/mol, C₈H₇BrF₂) . This higher mass and distinct formula provide a significant advantage in liquid chromatography-mass spectrometry (LC-MS) applications, where it facilitates unambiguous identification and quantification of reaction intermediates and products against a cleaner mass spectral background. The isotopic signature of bromine (¹Br:⁸¹Br ~1:1) further enhances this detectability.

Analytical Chemistry LC-MS Reaction Monitoring

Commercial Availability in High Purity (>98%) for Demanding Synthetic Applications

This compound is commercially available with a guaranteed purity of ≥98% (as measured by GC) from suppliers like TCI and Leyan . This level of purity is comparable to or exceeds that of some simpler, more common analogs such as 2,3-Difluorobenzyl bromide, which is also often sold at ≥98% [1], but contrasts with other structurally related compounds like 2,6-Difluoro-4-methoxybenzyl bromide (often found at 95-97% purity) or 3,5-Difluoro-2-methoxybenzyl bromide (97%) . The high purity specification minimizes the presence of unknown impurities that could interfere with sensitive reactions (e.g., transition-metal catalysis) or complicate purification.

Chemical Synthesis Medicinal Chemistry Quality Control

Physical Form: Liquid at Ambient Temperature for Easier Handling and Dispensing

2,3-Difluoro-5-methoxy-4-methylbenzyl bromide is a liquid at room temperature (20 °C) . This is a significant practical advantage over several structurally similar benzyl bromides that are solids, such as 2,6-Difluoro-4-methoxybenzyl bromide (melting point: 43-46 °C) and 3,5-Difluoro-2-methoxybenzyl bromide (solid/low-melting solid) . Liquids are generally easier to handle, transfer, and dispense precisely by volume, which is particularly beneficial for automated synthesis platforms and high-throughput experimentation. Avoiding the need to warm a solid to its melting point or to weigh it out as a solid can streamline workflows and reduce experimental variability.

Process Chemistry Automated Synthesis Laboratory Workflow

Price-Performance Ratio: Cost-Effective Access to a Highly Functionalized Building Block

A comparison of list prices from a major supplier (Apollo Scientific) shows that 2,3-Difluoro-5-methoxy-4-methylbenzyl bromide is priced at £233.00 for 250 mg and £698.00 for 1 g . This places it in a moderate price bracket relative to other specialized fluorinated benzyl bromides. While simpler analogs like 2,3-Difluorobenzyl bromide can be much less expensive (e.g., $29.00/1g from GLPBio) [1], this cost differential reflects the significantly higher synthetic complexity and unique substitution pattern of the target compound. In contrast, some similarly complex analogs may be priced comparably or higher (e.g., 2,3-Difluoro-4-methylbenzyl bromide listed at $45.00/250mg and $139.00/1g from GLPBio) [2]. Therefore, for applications requiring this specific substitution pattern, the price represents a reasonable investment for the structural complexity obtained.

Procurement Cost-Effectiveness Medicinal Chemistry

Primary Research & Industrial Applications for 2,3-Difluoro-5-methoxy-4-methylbenzyl bromide


Medicinal Chemistry: Late-Stage Functionalization and Scaffold Diversification

The reactive benzylic bromide handle allows for the facile introduction of diverse nucleophiles (amines, alcohols, thiols, heterocycles) onto a densely functionalized aromatic core. The unique electronic and steric environment imparted by the ortho-difluoro and para-methoxy/methyl groups can influence the conformational preferences and binding interactions of the resulting drug-like molecules, making it a valuable building block for optimizing potency, selectivity, and ADME properties.

Agrochemical Synthesis: Design of Novel Fluorinated Pesticides and Herbicides

Fluorine atoms are a hallmark of modern agrochemicals due to their ability to enhance metabolic stability and bioavailability. This compound serves as a versatile starting material for constructing fluorinated aryl ethers, benzyl amines, and other motifs commonly found in crop protection agents. The liquid physical form of the compound facilitates its use in larger-scale process chemistry development.

Materials Science: Synthesis of Fluorinated Monomers and Ligands

The compound's unique substitution pattern can be leveraged to synthesize fluorinated monomers for polymers with tailored properties (e.g., refractive index, dielectric constant) or to create novel ligands for catalysis. The high purity specification ensures reliable performance in sensitive polymerization reactions.

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